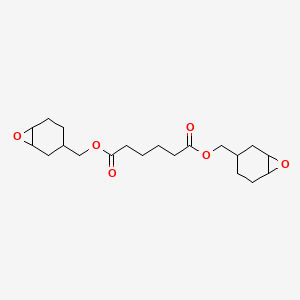
双(3,4-环氧环己基甲基)己二酸酯
描述
"Bis(3,4-epoxycyclohexylmethyl) adipate" is a compound of interest due to its potential applications in various fields, including polymer science and material engineering. Its unique structure, derived from epoxycyclohexyl groups attached to an adipate backbone, makes it a candidate for producing polymers with desirable mechanical and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to "Bis(3,4-epoxycyclohexylmethyl) adipate" involves multi-step chemical reactions, including epoxidation and esterification processes. For instance, compounds with cyclohexyl and epoxy functionalities can be synthesized through targeted organic synthesis routes, involving steps such as reduction, resolution via transesterification, epoxidation, and further functionalization (Åsa Rosenquist Å et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to "Bis(3,4-epoxycyclohexylmethyl) adipate" has been elucidated using various analytical techniques. These structures often feature cyclohexyl rings with epoxy groups that are key to their reactivity and properties. The detailed molecular architecture is crucial for understanding the compound's behavior in chemical reactions and its integration into polymers (D. Liaw et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving epoxycyclohexyl-based compounds can include ring-opening polymerizations and crosslinking reactions, leading to materials with high mechanical strength and chemical resistance. The reactivity of the epoxy groups allows for versatile modifications and functionalizations of the polymer backbone (Zhonggang Wang et al., 2009).
Physical Properties Analysis
The physical properties of materials derived from "Bis(3,4-epoxycyclohexylmethyl) adipate" are influenced by their molecular structure. These can include high glass transition temperatures, indicating thermal stability, and significant mechanical strength, making them suitable for engineering applications. The presence of cycloaliphatic epoxy groups contributes to these properties by providing a rigid and thermally stable polymer network (R. Gaughan et al., 1986).
Chemical Properties Analysis
The chemical properties of epoxycyclohexylmethyl adipate derivatives are characterized by their reactivity towards nucleophiles, including amines and alcohols, which can be used for further functionalization or crosslinking. The epoxy groups offer sites for chemical modification, leading to a wide range of possible derivatives with tailored properties for specific applications (M. Lakshmi Kantam et al., 2003).
科学研究应用
-
Epoxy Resins
- Summary of Application : Bis(3,4-epoxycyclohexylmethyl) adipate is used as an intermediate in the production of high-performance cycloaliphatic epoxy resins . These resins are known for their excellent mechanical properties, good heat resistance, and outstanding chemical resistance .
- Methods of Application : The epoxy resin is prepared and cured with anhydride . The curing kinetics and properties of the cycloaliphatic epoxy resin are then characterized .
- Results or Outcomes : The study found that the cured epoxy resin exhibited excellent performance, which makes it suitable for various applications, including coatings, adhesives, and composite materials .
-
Coatings for Food Packaging Materials
-
LED Packaging
- Summary of Application : This compound is used in LED packaging . The specific benefits it provides in this application are not detailed in the sources I found, but it’s likely that it contributes to the performance and longevity of the LED.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in LED packaging suggests that it provides beneficial properties that enhance the performance and longevity of the LED .
-
Insulation Pouring
- Summary of Application : Bis(3,4-epoxycyclohexylmethyl) adipate is used in insulation pouring . This likely involves the use of the compound in the production of insulating materials.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in insulation pouring suggests that it provides beneficial properties, such as resistance to heat and electricity, which are important in insulating materials .
-
Metal Surface Bonding
- Summary of Application : This compound is used in metal surface bonding . This likely involves the use of the compound as an adhesive to bond metal surfaces together.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in metal surface bonding suggests that it provides a strong and durable bond between metal surfaces .
-
UV Curable Ink and Coatings
- Summary of Application : Bis(3,4-epoxycyclohexylmethyl) adipate is used in UV curable ink and coatings . These are inks and coatings that harden or cure when exposed to UV light.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in UV curable ink and coatings suggests that it provides beneficial properties, such as resistance to fading and wear, which are important in these applications .
-
High Voltage Cables and Electrical Components
- Summary of Application : This compound is used in high voltage cables and electrical components . It likely provides insulation and resistance to environmental factors that could degrade the performance of these components.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in high voltage cables and electrical components suggests that it provides beneficial properties that enhance their performance and longevity .
-
Capacitor Oil and Transformer Oil
- Summary of Application : Bis(3,4-epoxycyclohexylmethyl) adipate is used in capacitor oil and transformer oil . These oils are used in electrical systems for cooling and insulation purposes.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in capacitor oil and transformer oil suggests that it provides beneficial properties, such as resistance to heat and electricity, which are important in these applications .
-
Metal Decorative Coatings
- Summary of Application : This compound is used in metal decorative coatings . These coatings are applied to metal surfaces to enhance their appearance and protect them from environmental factors.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in metal decorative coatings suggests that it provides beneficial properties, such as resistance to wear and fading, which are important in these applications .
-
Overprint Varnishes
- Summary of Application : Bis(3,4-epoxycyclohexylmethyl) adipate is used in overprint varnishes . These varnishes are applied over printed materials to protect them and enhance their appearance.
- Results or Outcomes : While the specific outcomes were not detailed, the use of this compound in overprint varnishes suggests that it provides beneficial properties, such as resistance to wear and fading, which are important in these applications .
安全和危害
Bis(3,4-epoxycyclohexylmethyl) adipate may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace. Protective gloves/protective clothing/eye protection/face protection should be worn . If skin irritation or rash occurs, medical help should be sought .
属性
IUPAC Name |
bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWPHRCMMMSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68924-34-5 | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051997 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,4-epoxycyclohexylmethyl) adipate | |
CAS RN |
3130-19-6 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



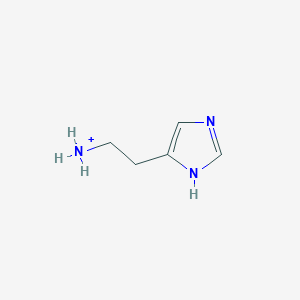

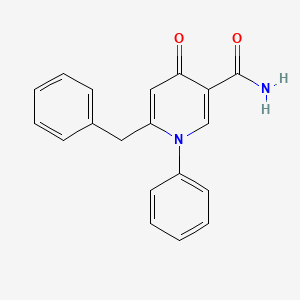
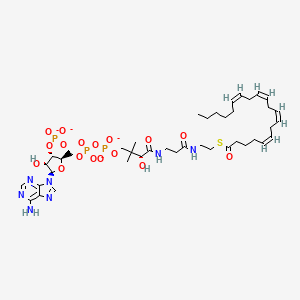
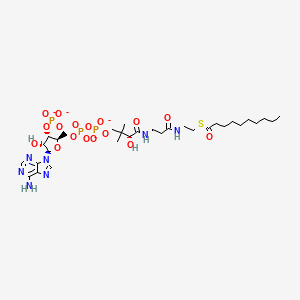
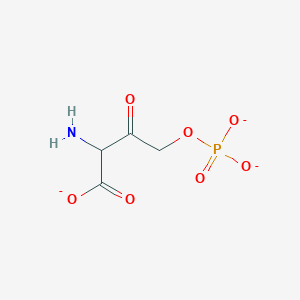
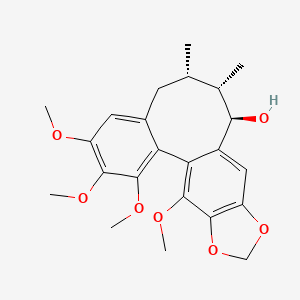
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
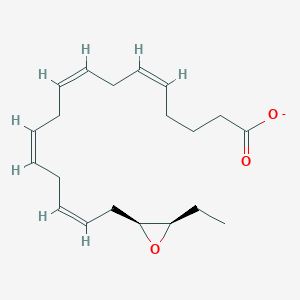
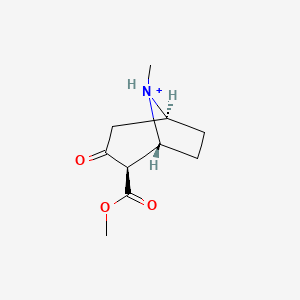
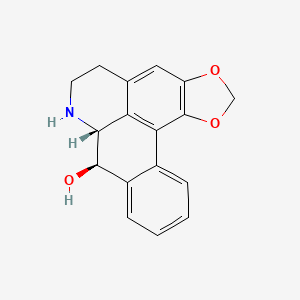
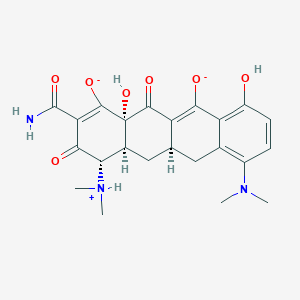
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)